molecular formula C15H13BrN2O4S B448803 N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-methylbenzenesulfonohydrazide

N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-methylbenzenesulfonohydrazide

Cat. No.: B448803
M. Wt: 397.2g/mol
InChI Key: KOIOEOYEOXPWEI-CAOOACKPSA-N
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Description

N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry . The compound features a 6-bromo-1,3-benzodioxole moiety linked to a 4-methylbenzenesulfonohydrazide group through a methylene bridge.

Preparation Methods

The synthesis of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 6-bromo-1,3-benzodioxole-5-carbaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Chemical Reactions Analysis

N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-methylbenzenesulfonohydrazide can be compared with other Schiff base hydrazones such as:

These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and biological activity. The presence of the 6-bromo-1,3-benzodioxole moiety in N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-methylbenzenesulfonohydrazide imparts unique properties, making it distinct from other Schiff base hydrazones.

Properties

Molecular Formula

C15H13BrN2O4S

Molecular Weight

397.2g/mol

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H13BrN2O4S/c1-10-2-4-12(5-3-10)23(19,20)18-17-8-11-6-14-15(7-13(11)16)22-9-21-14/h2-8,18H,9H2,1H3/b17-8+

InChI Key

KOIOEOYEOXPWEI-CAOOACKPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC3=C(C=C2Br)OCO3

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2Br)OCO3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2Br)OCO3

Origin of Product

United States

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